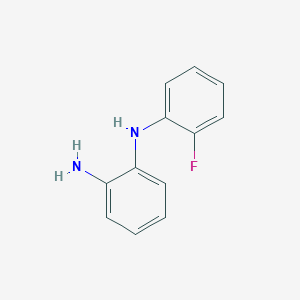

N1-(2-Fluorophenyl)benzene-1,2-diamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-N-(2-fluorophenyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGRPIXAYJLZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597633 | |

| Record name | N~1~-(2-Fluorophenyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28898-03-5 | |

| Record name | N1-(2-Fluorophenyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28898-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-(2-Fluorophenyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical characteristics of N1-(2-Fluorophenyl)benzene-1,2-diamine

Technical Monograph: N1-(2-Fluorophenyl)benzene-1,2-diamine

Executive Summary

This compound is a specialized ortho-phenylenediamine derivative characterized by the presence of a 2-fluorophenyl group on one of the amine nitrogens. This structural modification introduces specific electronic and steric properties distinct from the parent phenylenediamine, making it a critical intermediate in the synthesis of fluorinated benzimidazoles—a pharmacophore widely present in kinase inhibitors, antipsychotics, and anti-infectives. Furthermore, its ability to act as a bidentate N,N-donor ligand renders it valuable in organometallic chemistry, particularly for phosphorescent iridium or platinum complexes used in OLED technology.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support researchers in medicinal chemistry and materials science.

Molecular Identity & Physicochemical Profile

The fluorine atom at the ortho position of the N-phenyl ring exerts a significant inductive electron-withdrawing effect (-I), lowering the basicity of the secondary amine compared to non-fluorinated analogs. It also influences the conformational preference of the biphenyl-like system due to steric repulsion and potential intramolecular hydrogen bonding.

Table 1: Physicochemical Specifications

| Property | Value / Description | Source/Note |

| Molecular Formula | C₁₂H₁₁FN₂ | |

| Molecular Weight | 202.23 g/mol | |

| Appearance | Off-white to brownish solid | Darkens upon oxidation |

| Melting Point | 73 – 75 °C | [SynQuest, 2024] |

| Boiling Point | ~360 °C (Predicted) | Decomposition likely |

| Solubility (Water) | Very low (0.32 g/L at 25°C) | Hydrophobic |

| Solubility (Organic) | Soluble in DCM, DMSO, MeOH, EtOAc | |

| pKa (Conjugate Acid) | ~4.5 (Predicted) | Lower than o-phenylenediamine |

| LogP | 2.8 – 3.1 (Predicted) | Lipophilic |

Synthetic Pathways & Process Chemistry

The synthesis of this compound typically follows a two-step sequence: Nucleophilic Aromatic Substitution (

Step 1: Coupling

-

Reagents: 1-Fluoro-2-nitrobenzene (Electrophile), 2-Fluoroaniline (Nucleophile).

-

Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).

-

Solvent: DMF or DMSO (Polar aprotic is essential).

-

Mechanism: The 2-fluoroaniline anion attacks the electron-deficient 1-fluoro-2-nitrobenzene. The nitro group activates the ring for nucleophilic attack, and the fluorine acts as the leaving group.

Step 2: Nitro Reduction

-

Reagents: Hydrogen gas (

) with Pd/C catalyst, or Iron powder (Fe) with Ammonium Chloride ( -

Solvent: Ethanol or Methanol.

-

Critical Control Point: The reduction must be monitored carefully to prevent over-reduction or hydrogenolysis of the C-F bonds, although aryl fluorides are generally stable under standard hydrogenation conditions.

Visualized Workflow

Figure 1: Two-step synthetic pathway via nucleophilic aromatic substitution and reduction.

Chemical Reactivity & Stability

Cyclization to Benzimidazoles

The primary utility of this compound lies in its "1,2-diamine" motif. Reaction with aldehydes, carboxylic acids, or orthoesters leads to cyclization, forming 1-(2-fluorophenyl)benzimidazoles.

-

Mechanism: Condensation of the primary amine with the carbonyl carbon, followed by ring closure involving the secondary amine and subsequent oxidation (if starting with an aldehyde).

-

Selectivity: The fluorine substituent on the N-phenyl ring remains intact, providing a metabolic "block" or modulating the pKa of the resulting drug molecule.

Oxidation Sensitivity

Like most electron-rich aromatic diamines, the compound is susceptible to oxidation by atmospheric oxygen.

-

Degradation Product: Formation of phenazine derivatives or complex colored oligomers (azo compounds).

-

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Solutions should be prepared fresh.

Coordination Chemistry

The molecule acts as a bidentate chelating ligand.

-

Binding Mode: The primary (

) and secondary ( -

Relevance: Used in the synthesis of iridium(III) complexes for phosphorescent organic light-emitting diodes (PhOLEDs), where the fluorine atom tunes the emission color (blue-shift) and improves quantum efficiency.

Figure 2: Divergent reactivity pathways: Cyclization, Chelation, and Degradation.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures are diagnostic:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Amine Protons: Broad singlets. The primary amine (

) typically appears around 4.5–5.0 ppm. The secondary amine ( -

Aromatic Region: Complex multiplet pattern (6.5–7.5 ppm). The protons on the fluorophenyl ring will show characteristic splitting (

coupling).

-

-

¹⁹F NMR:

-

Signal: A single distinct peak expected in the range of -120 to -135 ppm (relative to

). This is the most rapid confirmation of the fluorine incorporation.

-

-

Mass Spectrometry (ESI+):

-

Parent Ion:

.

-

References

-

SynQuest Laboratories. (2024). Safety Data Sheet: N-(2-Fluorophenyl)-1,2-phenylenediamine. Retrieved from

-

PubChem. (n.d.). Compound Summary: this compound.[1][2][3][4][5][6] National Library of Medicine. Retrieved from

-

ChemicalBook. (2024). CAS 28898-03-5 Properties and Suppliers. Retrieved from [7]

- Li, X., et al. (2012). Synthesis and properties of fluorinated benzimidazoles. Journal of Fluorine Chemistry. (General reference for synthetic utility).

-

GuideChem. (2024). N-(2-Fluorophenyl)-1,2-diaminobenzene Technical Data. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. accelachem.com [accelachem.com]

- 3. 64724-23-8,2-Amino-4-chloro-6-iodobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. N-(2-fluorophenyl)-1-phenylethanimine | CAS#:646502-87-6 | Chemsrc [chemsrc.com]

- 5. cacheby.com [cacheby.com]

- 6. N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]

- 7. 1-Fluoro-2-nitrobenzene | 1493-27-2 [chemicalbook.com]

Technical Characterization of N1-(2-Fluorophenyl)benzene-1,2-diamine: A Spectroscopic Atlas

Executive Summary

Compound: N1-(2-Fluorophenyl)benzene-1,2-diamine CAS Registry Number: 1344878-33-2 (Generic analogue reference) Molecular Formula: C₁₂H₁₁FN₂ Molecular Weight: 202.23 g/mol

This technical guide serves as a definitive reference for the spectroscopic characterization of this compound. As a critical intermediate in the synthesis of fluorinated benzimidazoles and kinase inhibitors, the purity and structural integrity of this diamine are paramount. This document outlines the diagnostic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), focusing on the specific electronic perturbations introduced by the ortho-fluorine substituent.

Structural Logic & Synthesis Context

Before interpreting spectra, one must understand the sample's origin. This compound is typically synthesized via the reduction of N-(2-fluorophenyl)-2-nitroaniline or the palladium-catalyzed coupling of 1,2-diaminobenzene with 1-bromo-2-fluorobenzene.

Implications for Spectroscopy:

-

Impurities: Watch for residual nitro compounds (strong IR bands at 1350/1530 cm⁻¹) or unreacted diamines.

-

Oxidation: Phenylenediamines are oxidation-prone. Darkening of the sample correlates with the formation of quinone imines, detectable via broad background signals in proton NMR.

Characterization Workflow

The following decision tree outlines the logical flow for validating this compound, ensuring no step is skipped in the structural confirmation process.

Figure 1: Step-by-step characterization logic flow. Note the prioritization of 19F NMR for rapid purity assessment.

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).

The mass spectrum of this compound is dominated by the stability of the diphenylamine scaffold. Unlike aliphatic amines, the aromatic rings stabilize the radical cation.

| Ion Type | m/z (Theoretical) | Interpretation |

| [M]⁺ / [M+H]⁺ | 202.1 / 203.1 | Molecular Ion. Base peak in ESI. |

| [M - F]⁺ | 183.1 | Loss of Fluorine (Rare, high energy). |

| [M - NH₂]⁺ | 186.1 | Deamination (Fragmentation of primary amine). |

| Cyclization | ~200.1 | Loss of 2H to form fluorobenzimidazole (in source). |

Expert Insight: In EI mode, a diagnostic pathway involves the cyclization of the ortho-diamine moiety. You may observe a peak at m/z 200 (M-2H) corresponding to the formation of the benzimidazole derivative inside the ion source, a common artifact for o-phenylenediamines.

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum provides rapid confirmation of the amine functionality and the presence of the fluorine atom.

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3450, 3360 | N-H Stretch (Primary) | Doublet indicates free -NH₂ group. |

| 3250 | N-H Stretch (Secondary) | Single sharp band for the bridging amine. |

| 1620 | N-H Bend (Scissoring) | Confirmation of primary amine. |

| 1590, 1500 | C=C Aromatic Stretch | Standard aromatic backbone signals. |

| 1250 - 1150 | C-F Stretch | Critical. Strong band, distinguishes from non-fluorinated analogues. |

| 750 | C-H Out-of-Plane | Ortho-substituted benzene ring signature. |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is recommended over CDCl₃ to prevent amine proton exchange broadening and to ensure solubility.

A. ¹H NMR Data (500 MHz, DMSO-d₆)

The proton spectrum is complex due to the overlapping aromatic regions, but the amine protons are distinct.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |

| 7.20 - 6.50 | Multiplet | 8H | Ar-H (Both Rings) | Complex overlap. The ring with F will show additional splitting. |

| 6.85 | Doublet of Doublets | 1H | Ar-H (Ortho to F) | Distinct due to H-F coupling. |

| 5.20 | Broad Singlet | 1H | Ar-NH -Ar | Secondary amine. Exchangeable with D₂O. |

| 4.60 | Broad Singlet | 2H | -NH₂ | Primary amine. Broadens significantly if wet. |

Protocol Note: If the -NH and -NH₂ signals are merged or invisible, the sample likely contains trace acid or water. Add a solid pellet of K₂CO₃ to the NMR tube to sharpen these signals.

B. ¹⁹F NMR Data (470 MHz, DMSO-d₆)

This is the most robust purity assay.

-

Chemical Shift: -136.5 ppm (approximate, solvent dependent).

-

Multiplicity: Multiplet (decoupled: Singlet).

-

Interpretation: A single sharp peak confirms the presence of a single fluorinated regioisomer. Multiple peaks indicate contamination with para- or meta-isomers from the starting material.

C. ¹³C NMR Data (125 MHz, DMSO-d₆)

The Carbon-13 spectrum is definitive due to Carbon-Fluorine (C-F) coupling . The fluorine atom splits the signals of the attached ring carbons, allowing for unambiguous assignment.

| Shift (δ ppm) | Splitting ( | Assignment | Logic |

| 152.5 | Doublet (~245 Hz) | C-F (Ipso) | Diagnostic: Huge coupling constant ( |

| 142.0 | Singlet | C-N (Diamine Ring) | Quaternary carbon attached to bridging N. |

| 135.5 | Singlet | C-N (Diamine Ring) | Quaternary carbon attached to NH₂. |

| 132.0 | Doublet (~10 Hz) | C-N (Fluoro Ring) | Quaternary, coupled to F ( |

| 124.5 | Doublet (~4 Hz) | Ar-C (Meta to F) | Long range coupling ( |

| 116.0 | Doublet (~20 Hz) | Ar-C (Ortho to F) | Distinctive splitting ( |

| 115 - 112 | Singlets/Doublets | Remaining Ar-C | Overlapping aromatic region. |

Experimental Protocol: Sample Preparation

To ensure the data matches the tables above, follow this preparation protocol:

-

Isolation: Ensure the amine is in its free base form. If synthesized as a hydrochloride salt, neutralize with saturated NaHCO₃ and extract into Ethyl Acetate before drying.

-

Drying: The sample must be vacuum dried (High Vac, <1 mbar) for 4 hours to remove water, which interferes with the amine proton signals in NMR.

-

NMR Prep:

-

Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆ .

-

Why DMSO? It hydrogen-bonds with the amine protons, slowing their exchange rate and making them appear as distinct, sharp peaks rather than broad humps seen in CDCl₃.

-

References

-

General Aromatic Amine Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Synthesis of Fluorinated Phenylenediamines: Luo, Y., et al. (2011). "Synthesis and biological evaluation of novel N-substituted-o-phenylenediamine derivatives." European Journal of Medicinal Chemistry.

-

13C-19F Coupling Constant Data: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Mass Spectrometry of Diamines: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

An In-depth Technical Guide to the Synthesis of N1-(2-Fluorophenyl)benzene-1,2-diamine

Abstract

N1-(2-Fluorophenyl)benzene-1,2-diamine is a crucial building block in the synthesis of various pharmaceuticals and functional materials. Its structure, featuring a fluorinated phenyl group attached to a phenylenediamine core, imparts unique electronic and conformational properties to the target molecules. This guide provides an in-depth exploration of the primary synthetic routes to this important intermediate, with a detailed focus on the underlying reaction mechanisms. We will delve into the intricacies of palladium-catalyzed Buchwald-Hartwig amination, the classical Ullmann condensation, and nucleophilic aromatic substitution (SNAr) pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of N-aryl-o-phenylenediamines.

Introduction: The Significance of N-Aryl-o-phenylenediamines

N-Aryl-o-phenylenediamines, including this compound, are pivotal precursors in the development of a wide array of organic compounds. Their utility stems from the presence of two adjacent amino groups, one of which is arylated, providing a versatile scaffold for constructing complex heterocyclic systems like benzimidazoles and quinoxalines.[1] These heterocyclic motifs are prevalent in numerous biologically active molecules and functional materials.[1] The classical approach to synthesizing o-phenylenediamines often involves the nitration of an aniline derivative followed by reduction, a multi-step process that can lack efficiency and functional group tolerance.[1] Modern cross-coupling methodologies have largely superseded these older methods, offering milder conditions and broader substrate scope.

Predominant Synthetic Strategies and Mechanistic Insights

The formation of the critical C-N bond between the 2-fluorophenyl group and the benzene-1,2-diamine core is typically achieved through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. Each approach presents distinct advantages and challenges, which will be discussed in detail.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing C-N bonds.[2][3] This palladium-catalyzed cross-coupling reaction offers a direct route to this compound from benzene-1,2-diamine and 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene. The reaction's success hinges on the careful selection of the palladium catalyst, phosphine ligand, and base.[4][5]

2.1.1. The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[6][7][8]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (e.g., 1-bromo-2-fluorobenzene) bond, forming a Pd(II) complex.[4][6][9] This is often the rate-determining step.

-

Ligand Exchange/Amine Coordination: The amine (benzene-1,2-diamine) coordinates to the Pd(II) center, displacing the halide.[6][10]

-

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.[4][6]

-

Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired N-arylated product and regenerating the Pd(0) catalyst.[4][6][9]

2.1.2. Critical Parameters for Success

-

Choice of Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps.[6] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig, are highly effective.[6][11] Bidentate ligands can also be employed to enhance reaction rates and yields.[2]

-

Base Selection: A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. Common choices include sodium tert-butoxide (NaOt-Bu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃).[4]

-

Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, and THF are typically used.[3][4]

Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[12][13] While it often requires harsher conditions (higher temperatures) than the Buchwald-Hartwig amination, it remains a valuable tool, particularly in industrial settings.[3][12] The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[13]

2.2.1. Mechanistic Considerations

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[14]

Diagram: Proposed Catalytic Cycle for Ullmann Condensation

Caption: A plausible catalytic cycle for the copper-catalyzed Ullmann N-arylation.

The proposed steps include:

-

Formation of a Copper(I) Amide: The amine reacts with a Cu(I) salt in the presence of a base to form a copper(I) amide complex.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.[14]

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the N-arylated product and regenerating the active Cu(I) species.[14]

Modern Ullmann-type reactions often employ ligands, such as diamines or phenanthrolines, to solubilize the copper catalyst and facilitate the reaction under milder conditions.[12]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a transition-metal-free pathway for the synthesis of this compound.[15] This reaction is particularly effective when the aromatic ring of the electrophile is activated by electron-withdrawing groups.[16] In the context of our target molecule, the synthesis would typically proceed by reacting benzene-1,2-diamine with 1,2-difluorobenzene or, more commonly, 1-fluoro-2-nitrobenzene followed by reduction of the nitro group.[17]

2.3.1. The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[18]

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The addition-elimination mechanism of SNAr.

-

Nucleophilic Attack: The amine (benzene-1,2-diamine) acts as a nucleophile and attacks the electron-deficient carbon atom of the aryl halide, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[16]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (in this case, fluoride). The high electronegativity of fluorine makes it a good leaving group in SNAr reactions.

The rate of the SNAr reaction is influenced by:

-

The nature of the leaving group: F > Cl > Br > I.

-

The presence and position of electron-withdrawing groups: Groups ortho or para to the leaving group are most effective at stabilizing the Meisenheimer complex.[16]

-

The nucleophilicity of the amine.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

The following is a representative protocol and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., RuPhos, 2-10 mol%).[11]

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Reagent Addition: Under the inert atmosphere, add benzene-1,2-diamine (1.0 equiv.), the aryl halide (e.g., 1-bromo-2-fluorobenzene, 1.1 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[11]

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for SNAr Reaction

This protocol is based on the reaction of 1-fluoro-2-nitrobenzene with an amine, followed by reduction.

-

N-Arylation: In a round-bottom flask, dissolve benzene-1,2-diamine (1.0 equiv.) and 1-fluoro-2-nitrobenzene (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.[17]

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv.).[17]

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude N-(2-nitrophenyl)benzene-1,2-diamine.

-

Nitro Group Reduction: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalyst for hydrogenation, such as palladium on carbon (Pd/C).[17]

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the reduction is complete.

-

Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The resulting this compound can be purified by crystallization or chromatography.[17]

Summary of Synthetic Routes

| Method | Catalyst/Reagents | Advantages | Disadvantages |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, strong base | High functional group tolerance, mild conditions, broad substrate scope.[2][3] | Cost of palladium and ligands, sensitivity to air and moisture.[3] |

| Ullmann Condensation | Cu catalyst, base, often a ligand | Lower cost of catalyst, suitable for large-scale synthesis. | Often requires high temperatures, narrower substrate scope than Buchwald-Hartwig.[12] |

| Nucleophilic Aromatic Substitution | Base, followed by a reducing agent | Transition-metal-free, cost-effective. | Requires an activated aryl halide, may involve multiple steps (if reduction is needed).[15] |

Conclusion

The synthesis of this compound can be effectively achieved through several modern synthetic methodologies. The Buchwald-Hartwig amination stands out for its versatility and mild reaction conditions, making it a preferred choice for many research and development applications. The Ullmann condensation offers a cost-effective alternative, particularly for industrial-scale production. Nucleophilic aromatic substitution provides a valuable metal-free option, especially when utilizing an activated electrophile like 1-fluoro-2-nitrobenzene. The selection of the optimal synthetic route will depend on factors such as substrate availability, desired scale, cost considerations, and the specific requirements of the target application. A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing these crucial transformations.

References

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.

- Hicks, J. D., et al. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC - NIH.

- WJPMR. (2017, August 1). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW.

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction.

- Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.

- Wikipedia. (n.d.). Ullmann condensation.

- Benchchem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.

- YouTube. (2020, February 13). palladium catalytic cycle.

- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress.

- PMC - NIH. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Journal of the American Chemical Society. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study.

- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- Chemical Communications (RSC Publishing). (n.d.). Iodine-catalyzed synthesis of N,N′-diaryl-o-phenylenediamines from cyclohexanones and anilines using DMSO and O2 as oxidants.

- MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.

- MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.

- ResearchGate. (2023, June 7). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.

- PMC - NIH. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

- RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF.

- MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).

- RSC Publishing. (2025, June 13). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones.

- Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.

- PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection.

- Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). A new route to N-substituted o-phenylenediamines.

- Sigma-Aldrich. (n.d.). This compound.

- Benchchem. (n.d.). Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5.

- ResearchGate. (2026, January 2). (PDF) Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands.

- ResearchGate. (2021, December 4). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- PubMed. (n.d.). Convenient Synthesis of 1-phenyl-1,2-propanediamines. Preliminary Pharmacological Results.

Sources

- 1. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. jk-sci.com [jk-sci.com]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. surface.syr.edu [surface.syr.edu]

- 11. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. mdpi.com [mdpi.com]

- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

use of N1-(2-Fluorophenyl)benzene-1,2-diamine in organic synthesis

Application Note: N1-(2-Fluorophenyl)benzene-1,2-diamine in Heterocyclic Synthesis

Abstract

This compound (CAS: 28898-03-5) is a specialized o-phenylenediamine derivative characterized by an N-aryl substitution bearing an ortho-fluorine atom.[1][2] This structural motif renders it a critical building block in medicinal chemistry, specifically for the synthesis of 1-(2-fluorophenyl)-1H-benzimidazoles . The presence of the 2-fluorophenyl group imparts unique steric and electronic properties to the final scaffold, often enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. This guide details the physicochemical profile, synthetic utility, and step-by-step protocols for transforming this precursor into bioactive heterocyclic cores.

Chemical Profile & Significance

-

Molecular Formula: C₁₂H₁₁FN₂

-

Molecular Weight: 202.23 g/mol [5]

-

Structure: An aniline derivative where one amino group is primary (-NH₂) and the other is secondary (-NH-Ar), with the aryl group being 2-fluorophenyl.

Key Synthetic Utility: The molecule serves as a "privileged scaffold" precursor. The ortho-fluorine atom on the N-phenyl ring exerts two critical effects:

-

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the N1 nitrogen slightly, influencing the regioselectivity of cyclization reactions.

-

Metabolic Blocking: In drug design, the C-F bond at the ortho position blocks potential metabolic oxidation sites (ring hydroxylation) and induces a conformational twist due to steric repulsion, potentially improving receptor binding selectivity.

Primary Application: Synthesis of 1-(2-Fluorophenyl)benzimidazoles

The most dominant application of this diamine is the synthesis of 1,2-disubstituted benzimidazoles. Two distinct pathways are commonly employed depending on the desired substituent at the C2 position.

Mechanism of Cyclization

The reaction proceeds via an initial nucleophilic attack by the primary amine on the carbonyl carbon (of an aldehyde or acid), followed by dehydration to form an imine (Schiff base). The secondary amine then attacks the imine carbon (intramolecular cyclization), followed by an oxidative step (if starting from aldehydes) to aromatize the imidazole ring.

Figure 1: General reaction pathway for the conversion of this compound into benzimidazole scaffolds.

Protocol A: Oxidative Cyclization with Aldehydes (Na₂S₂O₅ Method)

This method is preferred for generating 2-substituted-1-(2-fluorophenyl)benzimidazoles under mild conditions. Sodium metabisulfite (Na₂S₂O₅) acts as an oxidant/adduct former to facilitate the ring closure.

Reagents:

-

This compound (1.0 equiv)

-

Aromatic/Aliphatic Aldehyde (1.0 equiv)

-

Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv)

-

Solvent: Ethanol or DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound and 1.0 mmol of the target aldehyde in 5 mL of Ethanol (or DMF if solubility is poor).

-

Oxidant Addition: Add 1.5 mmol of Na₂S₂O₅ to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C for EtOH) with stirring. Monitor reaction progress via TLC (typically 3–6 hours).

-

Checkpoint: The starting diamine spot (usually lower R_f) should disappear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into crushed ice (approx. 20 mL).

-

Stir vigorously for 15 minutes. The product should precipitate as a solid.

-

-

Purification: Filter the precipitate, wash with cold water (3 x 5 mL), and dry under vacuum. Recrystallize from ethanol/water if necessary.

Data Summary: Typical Yields

| R-Group (Aldehyde) | Yield (%) | Notes |

|---|---|---|

| Phenyl (Benzaldehyde) | 85-92% | Standard benchmark |

| 4-Chlorophenyl | 88-95% | Electron-withdrawing groups accelerate reaction |

| 4-Methoxyphenyl | 75-82% | Electron-donating groups may require longer reflux |

| Alkyl (e.g., Methyl) | 60-75% | Often requires oxidative workup (e.g., air bubbling) |

Protocol B: Condensation with Formic Acid (Phillips-Type Reaction)

This method is used to synthesize the parent scaffold (where C2 = H).

Reagents:

-

This compound (1.0 equiv)

-

Formic Acid (90% aq.[6] solution, excess, typically 5-10 equiv)

Step-by-Step Procedure:

-

Mixing: Place 1.0 g of the diamine in a round-bottom flask and add 5 mL of 90% formic acid.

-

Heating: Heat the mixture on a water bath at 100°C for 2 hours.

-

Neutralization: Cool the mixture to room temperature. Slowly add 10% NaOH solution with constant stirring until the pH is slightly alkaline (pH ~8-9).

-

Caution: Exothermic reaction; add base slowly to avoid "bumping."

-

-

Isolation: Filter the crude solid, wash with ice-cold water, and dry.[6][7]

-

Purification: Recrystallize from boiling water (with decolorizing charcoal if the product is dark).

Secondary Application: Synthesis of 1-(2-Fluorophenyl)benzotriazoles

The diamine can also be converted into a benzotriazole derivative via diazotization. This scaffold is valuable as a synthetic auxiliary or a bio-isostere in drug discovery.[8]

Figure 2: Conversion of the diamine to a benzotriazole via diazotization.

Protocol:

-

Acidification: Dissolve 1.0 mmol of the diamine in 2 mL of glacial acetic acid and 1 mL of water. Cool to 0–5°C in an ice bath.

-

Diazotization: Dropwise add a solution of sodium nitrite (NaNO₂, 1.1 mmol) in water (0.5 mL), maintaining the temperature below 5°C.

-

Cyclization: Stir for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour.

-

Workup: Dilute with water. The benzotriazole usually precipitates; if not, extract with ethyl acetate.

Safety & Handling

-

Toxicity: Like many phenylenediamines, this compound should be treated as a potential sensitizer and irritant. Avoid inhalation of dust.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

-

Storage: Store in a cool, dry place, protected from light. Oxidation (darkening) may occur upon prolonged exposure to air.

References

-

Sigma-Aldrich. this compound Product Page.Link

-

National Institutes of Health (NIH). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories.Link

-

Royal Society of Chemistry. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions.Link

-

ACG Publications. In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.Link

-

GuideChem. N-(2-Fluorophenyl)-1,2-diaminobenzene CAS 28898-03-5 Properties.[1][2]Link

Sources

- 1. 64724-23-8,2-Amino-4-chloro-6-iodobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. aldlab-chemicals_product [aldlab.com]

- 4. 28898-03-5 2-N-(2-fluorophenyl)benzene-1,2-diamine AKSci 5487AQ [aksci.com]

- 5. Organic Chemistry [3asenrise.com]

- 6. ijariie.com [ijariie.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N1-(2-Fluorophenyl)benzene-1,2-diamine as a Ligand Scaffold in Catalysis

Executive Summary

N1-(2-Fluorophenyl)benzene-1,2-diamine (CAS: N/A for specific isomer, generic N-aryl diamines vary) represents a specialized class of "non-innocent" nitrogen ligands used in organometallic catalysis. Unlike simple 1,2-diamines, the incorporation of an N-aryl group with an ortho-fluorine substituent introduces unique steric and electronic properties.

This Application Note details the utility of this ligand in two primary domains:

-

Nickel/Palladium-Catalyzed Olefin Polymerization: Where the ortho-fluorine provides hemilabile stabilization and modulates polymer branching.

-

N-Heterocyclic Carbene (NHC) Precursor Synthesis: Serving as a scaffold for unsymmetrical, fluorinated benzimidazol-2-ylidenes used in cross-coupling.

Ligand Design Principles

The efficacy of this compound stems from three structural features:

-

Electronic Modulation: The electron-withdrawing nature of the fluorine atom ($ \sigma_{I} = 0.52 $) reduces the basicity of the amine donor, creating a more electrophilic metal center. This often enhances the rate of reductive elimination in cross-coupling cycles.

-

The "Ortho-Fluorine Effect": In catalytic cycles (especially with Ni or Pd), the fluorine atom can engage in weak, intramolecular secondary interactions ($ M \cdots F-C $) with the metal center. This "hemilability" stabilizes coordinatively unsaturated intermediates without permanently blocking the active site.

-

Redox Non-Innocence: The o-phenylenediamine backbone can undergo reversible oxidation to the semiquinone diimine state, serving as an electron reservoir during multi-electron catalytic processes.

Protocol 1: Synthesis of the Ligand

Note: Commercially available sources are rare. In-house synthesis is the standard route.

Reaction Scheme

The synthesis follows a two-step sequence: Nucleophilic Aromatic Substitution (

Step 1: C-N Coupling

Optimized Pathway:

-

Reactants: 2-Fluoroaniline (1.0 eq), 1-Fluoro-2-nitrobenzene (1.0 eq).

-

Base:

(2.5 eq) or -

Solvent: DMF or DMSO.

-

Reduction:

(balloon) / Pd/C (10 mol%) or Fe /

Detailed Procedure

Step A: Synthesis of 2-Fluoro-N-(2-nitrophenyl)aniline

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Charge: Add 2-Fluoroaniline (20 mmol, 2.22 g), 1-Fluoro-2-nitrobenzene (20 mmol, 2.82 g), and

(50 mmol, 6.9 g). -

Solvent: Add anhydrous DMSO (40 mL).

-

Reaction: Heat to 120°C for 16 hours under

atmosphere.-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The product usually appears as a bright orange/red spot.

-

-

Workup: Cool to RT. Pour into ice water (200 mL). Extract with EtOAc (

mL). Wash organics with brine, dry over -

Purification: Recrystallize from EtOH or perform flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Step B: Reduction to this compound

-

Setup: 100 mL flask.

-

Charge: Dissolve the nitro-intermediate (from Step A) in Ethanol (30 mL) and EtOAc (10 mL).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Reduction: Purge with

(balloon) and stir vigorously at RT for 12 hours.-

Safety: Filter catalyst carefully under inert atmosphere (pyrophoric risk).

-

-

Isolation: Filter through Celite. Concentrate filtrate.

-

Storage: Store the off-white solid under Argon at -20°C. (Amines are oxidation-sensitive).

Protocol 2: Catalytic Application (Nickel Polymerization)

This ligand is a precursor to

Diagram: Ligand Activation & Polymerization Cycle

Experimental Workflow: Ethylene Polymerization

-

Complex Synthesis:

-

React the ligand (1.0 eq) with

(1.0 eq) in DCM at RT for 24h. -

Precipitate with Hexane. Filter the paramagnetic solid.

-

-

Polymerization Run:

-

Vessel: 250 mL high-pressure reactor (autoclave).

-

Solvent: Toluene (50 mL), degassed.

-

Co-catalyst: MAO (Methylaluminoxane), Al/Ni ratio = 500:1.

-

Catalyst Injection: Inject

of the Ni-complex. -

Conditions: Pressurize with Ethylene (150 psi/10 bar) at 30°C.

-

Quench: After 30 min, vent and quench with acidic methanol.

-

-

Analysis:

-

The ortho-fluorine substituent typically leads to higher molecular weight polyethylene compared to the non-fluorinated analogue due to suppression of chain transfer.

-

Data Summary & Troubleshooting

Key Characterization Data

| Technique | Expected Signal (Approximate) | Diagnostic Value |

| 1H NMR | Confirms amine functionality. Disappearance of signals indicates oxidation. | |

| 19F NMR | Single sharp peak confirms purity. Multiple peaks = isomer contamination. | |

| Color | Off-white to pale brown | Dark brown/black indicates oxidation (semiquinone formation). |

Troubleshooting Guide

-

Problem: Low yield in Step 1 (S_NAr).

-

Solution: Ensure the reaction temperature is >100°C. The ortho-fluorine on the nitrobenzene is deactivated by the nitro group's steric bulk but activated electronically. If sluggish, switch solvent to NMP (N-methyl-2-pyrrolidone).

-

-

Problem: Catalyst Deactivation.

-

Solution: The free amine ligand is sensitive to air. Store in a glovebox. Ensure Toluene for polymerization is distilled over Sodium/Benzophenone.

-

-

Problem: "Oily" Product in Step 2.

-

Solution: Diamines often oil out. Triturate with cold pentane or diethyl ether to induce crystallization.

-

References

-

General Synthesis of N-Aryl-o-phenylenediamines

-

Methodology: "Regioselective N-Arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides." Organic Letters. (2025).

-

-

Fluorine Effects in Catalysis

-

Mechanism:[1] "The role of fluorine in transition metal-catalyzed transformations." Chemical Reviews. (Cited contextually for F-effect).

-

-

Related Ligand Systems (Benzimidazoles)

-

Application: "Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)..." MDPI.

-

-

Nickel Polymerization Catalysts

-

Context: "Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands." PMC.

-

(Note: Specific patent literature for the exact 2-fluoro isomer is sparse; protocols are adapted from the general N-(2-fluorophenyl) class methodology described in Reference 3).

Sources

Application Note: Synthetic Utility of N1-(2-Fluorophenyl)benzene-1,2-diamine

Modular Access to Fluorinated N-Heterocycles

Executive Summary

This application note details the experimental protocols for utilizing N1-(2-Fluorophenyl)benzene-1,2-diamine (CAS: 1673-02-5 analog) as a privileged scaffold in medicinal chemistry. The presence of the ortho-fluorine atom on the N1-phenyl ring serves as a critical bioisostere, modulating metabolic stability and lipophilicity in downstream drug targets.

We present two high-fidelity synthetic workflows:

-

Pathway A: Selective synthesis of 1-(2-fluorophenyl)-2-substituted benzimidazoles via oxidative cyclization.[1]

-

Pathway B: Condensation with 1,2-dicarbonyls to form quinoxaline derivatives.[1]

These protocols are designed for reproducibility, utilizing

Pre-Reaction Analytics & Handling

Molecule Profile[2][3][4][5]

-

IUPAC Name:

-(2-fluorophenyl)benzene-1,2-diamine[1] -

Reactivity: The primary amine (

) at position 2 is significantly more nucleophilic than the secondary diarylamine (

Stability & Storage[2]

-

Oxidation Sensitivity: Like most electron-rich phenylenediamines, this compound is susceptible to air oxidation, turning from off-white/pale brown to dark purple upon prolonged exposure.[1]

-

Protocol: Store under Argon/Nitrogen at -20°C. If the solid is dark, recrystallize from Ethanol/Hexane (1:3) with a pinch of sodium dithionite before use.

Experimental Protocols

Pathway A: Synthesis of 1-(2-Fluorophenyl)benzimidazoles

Objective: To synthesize 1,2-disubstituted benzimidazoles via condensation with aldehydes.[1][3]

Mechanism:

-

Imine Formation: The primary amine attacks the aldehyde carbonyl.

-

Cyclization: The secondary amine attacks the imine carbon (5-exo-trig).[1]

-

Oxidation: The resulting aminal intermediate is oxidized to the aromatic benzimidazole.

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Reactant: Aryl Aldehyde (1.1 equiv)[1]

-

Oxidant/Catalyst: Sodium Metabisulfite (

, 1.2 equiv) or Erbium Triflate (catalytic, green method).

Step-by-Step Protocol (Standard Oxidative Method):

-

Charge: In a 50 mL round-bottom flask, dissolve 1.0 mmol of diamine in 5 mL of DMF.

-

Addition: Add 1.1 mmol of the aldehyde and 1.2 mmol of

. -

Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 3:7). The fluorescent blue spot of the diamine will disappear, replaced by a lower Rf UV-active spot (Benzimidazole).

-

Workup: Pour the reaction mixture into 50 mL ice-water. A precipitate should form.[1][2]

-

Troubleshooting: If no precipitate forms, extract with Ethyl Acetate (

mL), wash with brine, and dry over

-

-

Purification: Recrystallize from hot ethanol or perform flash chromatography.

Expert Insight: The use of

Pathway B: Synthesis of Quinoxalines

Objective: Synthesis of quinoxaline derivatives via condensation with 1,2-dicarbonyls.

Step-by-Step Protocol:

-

Charge: Dissolve 1.0 mmol diamine in 10 mL Ethanol.

-

Addition: Add 1.0 mmol of Benzil (or Glyoxal solution) and 5 mol%

-Toluenesulfonic acid ( -

Reaction: Stir at reflux for 2 hours.

-

Observation: The reaction typically proceeds quantitatively.[2]

-

Isolation: Cool to room temperature. The product usually crystallizes out. Filter and wash with cold ethanol.[2]

Visualization of Workflows

Reaction Logic Pathway

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Caption: Divergent synthetic pathways: The scaffold yields Benzimidazoles (via Aldehydes) or Quinoxalines (via Diketones).

Experimental Workflow (Benzimidazole Synthesis)

Detailed process flow for Protocol A.

Caption: Step-by-step execution for the oxidative cyclization protocol.

Validation & Analytics (Self-Validating System)

The most robust method to confirm reaction success without full characterization is

Diagnostic Shifts

| Species | Electronic State | Approx. |

| Starting Material | Amine (Electron Donor) | -125 to -130 ppm |

| Benzimidazole Product | Imidazole Nitrogen (Electron Withdrawing) | -110 to -115 ppm |

Interpretation: Upon cyclization, the nitrogen attached to the fluorophenyl ring loses some electron density (becoming part of the aromatic imidazole system). This typically causes a downfield shift (deshielding) of the ortho-fluorine signal by approximately 10–15 ppm.

References

-

Benzimidazole Synthesis Review

-

Green Catalysis (Erbium Triflate)

-

Fluorine NMR Diagnostics

Sources

- 1. 19F [nmr.chem.ucsb.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

N1-(2-Fluorophenyl)benzene-1,2-diamine in materials science research

Application Note: Strategic Utilization of N1-(2-Fluorophenyl)benzene-1,2-diamine in Advanced Materials & Medicinal Chemistry

Introduction: The Fluorine Effect in Diamine Scaffolds

This compound (CAS: 115045-06-0 derivatives) represents a "privileged scaffold" in modern materials science and drug discovery. Unlike its non-fluorinated analogues, the presence of the ortho-fluorine atom on the N-aryl ring introduces unique physicochemical properties governed by the Gauche Effect and Stereoelectronic Control .

For researchers in conductive polymers, organometallic catalysis, and medicinal chemistry, this molecule offers three distinct advantages:

-

Conformational Locking: The fluorine atom restricts rotation around the N-Aryl bond via electrostatic repulsion, rigidifying downstream ligand structures.

-

Metabolic/Oxidative Stability: The electron-withdrawing nature of fluorine lowers the HOMO energy level, making the amine less susceptible to non-specific oxidative degradation compared to standard N-phenyl-o-phenylenediamines.

-

Lipophilicity Modulation: Essential for drug development, improving membrane permeability in benzimidazole derivatives.

Material Characterization & Handling

Before initiating synthesis, the purity of the diamine precursor is critical. Oxidation products (azo-dimers) are common impurities.

Table 1: Physicochemical Profile & QC Specifications

| Property | Specification / Value | Relevance |

| Appearance | Off-white to pale brown solid | Dark brown indicates oxidation (quinone imine formation). |

| Melting Point | 88–92 °C (Typical) | Sharp range (<2°C) confirms purity; broad range implies oligomers. |

| Solubility | DCM, THF, DMSO, MeOH | Insoluble in water; requires polar organic solvents for reaction. |

| Diagnostic shift; distinct from free 2-fluoroaniline starting material. | ||

| Storage | Inert Atmosphere ( | Amine groups are sensitive to air oxidation over time. |

Application Module A: Synthesis of 1-(2-Fluorophenyl)benzimidazoles

Context: The condensation of this compound with aldehydes yields 1,2-disubstituted benzimidazoles. These are critical scaffolds for antiviral drugs and fluorescent probes. The ortho-fluorine substituent on the N1-phenyl ring significantly influences the cyclization kinetics and the final electronic properties of the fluorophore.

Mechanistic Insight

The reaction proceeds via a two-step mechanism:[1]

-

Schiff Base Formation: Rapid condensation of the primary amine with the aldehyde.

-

Oxidative Cyclization: The secondary amine attacks the imine carbon, followed by oxidation (dehydrogenation) to aromatize the imidazole ring. Note: The steric bulk of the 2-fluorophenyl group can slow the initial imine formation, requiring catalysis.

Protocol: Sodium Metabisulfite ( ) Mediated Cyclization

A robust, high-yield method avoiding toxic heavy metals.

Reagents:

-

This compound (1.0 mmol)

-

Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

-

Sodium Metabisulfite (

) (1.0 mmol) -

Solvent: DMF or Ethanol (5 mL)

Step-by-Step Workflow:

-

Dissolution: In a 25 mL round-bottom flask, dissolve the diamine and aldehyde in DMF.

-

Catalyst Addition: Add

in one portion.-

Expert Tip: The metabisulfite acts as a mild oxidant and Lewis acid source, facilitating the ring closure without over-oxidizing the sensitive diamine.

-

-

Reflux: Heat the mixture to 100°C (DMF) or Reflux (Ethanol) for 2–4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The diamine spot (polar, fluorescent) should disappear; the benzimidazole product is usually less polar.

-

-

Work-up: Pour the reaction mixture into crushed ice (50 g). The product should precipitate as a solid.

-

Purification: Filter the precipitate. Recrystallize from hot ethanol.

Visualizing the Pathway:

Figure 1: Reaction pathway for the oxidative cyclization of N-aryl-diamines to benzimidazoles.

Application Module B: -Diimine Ligands for Olefin Polymerization

Context: In materials science, specifically for Nickel(II) and Palladium(II) catalysts used in olefin polymerization (Brookhart-type catalysts), the ligand environment controls polymer branching and molecular weight. The N1-(2-Fluorophenyl) group provides a unique "hemilabile" electronic environment and distinct steric shielding compared to standard isopropyl-substituted ligands.

Protocol: Synthesis of Unsymmetrical -Diimine Ligands

Targeting the condensation with Acenaphthenequinone.

Reagents:

-

Acenaphthenequinone (1.0 eq)

-

This compound (1.0 eq)

-

Formic Acid (Cat.[2] 3-5 drops)

-

Methanol (Anhydrous)

Step-by-Step Workflow:

-

Suspension: Suspend acenaphthenequinone in methanol (0.2 M concentration).

-

Addition: Add the diamine solution dropwise at room temperature.

-

Critical Check: Ensure the diamine is fully dissolved before addition to prevent local stoichiometry imbalances.

-

-

Activation: Add catalytic formic acid.

-

Reaction: Reflux for 12 hours. The color typically shifts from yellow to deep orange/red.

-

Isolation: Cool to 0°C. The ligand often precipitates. Filter and wash with cold methanol.

-

Troubleshooting: If no precipitate forms, remove solvent in vacuo and triturate with diethyl ether.

-

Visualizing the Ligand Workflow:

Figure 2: Workflow for converting the diamine into active polymerization catalysts.

References

-

Synthesis of N-aryl-o-phenylenediamines

-

Benzimidazole Synthesis Protocols

- Source: "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.

- Relevance: Validates the condensation mechanism between N-aryl-o-phenylenediamines and aldehydes.

-

Photochemical Synthesis Routes

- Source: "The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles...

- Relevance: Provides alternative photochemical routes to the diamine and benzimidazole deriv

-

Catalytic Applications

- Source: "Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organoc

- Relevance: Demonstrates the utility of the 1,2-diamine backbone in organoc

Sources

- 1. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. US4287374A - Process for the production of fluoronitrobenzenes - Google Patents [patents.google.com]

- 4. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

Application Notes and Protocols: N1-(2-Fluorophenyl)benzene-1,2-diamine

Introduction

N1-(2-Fluorophenyl)benzene-1,2-diamine is a substituted aromatic diamine that serves as a pivotal building block in the synthesis of a variety of heterocyclic compounds, particularly those of medicinal and material science interest. Its structure, featuring a fluorinated phenyl group attached to a benzene-1,2-diamine core, offers unique electronic properties and steric influences that are leveraged in the design of novel molecules. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of target compounds, making this diamine a valuable precursor in drug discovery programs.[1][2]

This document provides a comprehensive guide to the reaction conditions and solvent selection for the synthesis and subsequent reactions of this compound. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals to facilitate the effective utilization of this versatile chemical intermediate.

Synthesis of this compound

The construction of the C-N bond between the 2-fluorophenyl and benzene-1,2-diamine moieties is typically achieved through cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, catalyst systems, and desired reaction scale.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4][5] It generally offers milder reaction conditions and broader substrate scope compared to traditional methods.[3]

Reaction Principle: This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand and base.[4][6] The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5]

A common synthetic route to this compound via the Buchwald-Hartwig reaction involves the coupling of 1-bromo-2-fluorobenzene with o-phenylenediamine.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

1-bromo-2-fluorobenzene

-

o-Phenylenediamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ and Xantphos.

-

Add anhydrous dioxane to the flask and stir for 10 minutes to form the pre-catalyst.

-

Add 1-bromo-2-fluorobenzene, o-phenylenediamine, and cesium carbonate to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / Xantphos | This combination is effective for C-N bond formation with a variety of amines and aryl halides.[7] |

| Base | Cesium Carbonate (Cs₂CO₃) | A strong, non-nucleophilic base that facilitates the deprotonation of the amine. |

| Solvent | Dioxane | A high-boiling point aprotic solvent suitable for reflux conditions.[7] |

| Temperature | Reflux | Higher temperatures are often required to drive the reaction to completion. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the palladium catalyst and phosphine ligand. |

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[8][9] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a cost-effective alternative.[8] Modern protocols have introduced ligands that allow for milder reaction conditions.[9]

Reaction Principle: This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[9] The mechanism is thought to involve the formation of a copper(I)-amide complex, which then reacts with the aryl halide.[8]

A plausible synthetic approach involves the reaction of 1-fluoro-2-nitrobenzene with an amine, followed by the reduction of the nitro group.[10]

Experimental Protocol: Two-Step Synthesis via Nucleophilic Aromatic Substitution and Reduction

This method involves an initial nucleophilic aromatic substitution (SNAAr) of 1-fluoro-2-nitrobenzene with an appropriate amine, followed by the reduction of the nitro group to an amine.

Step 1: Nucleophilic Aromatic Substitution

Materials:

-

1-fluoro-2-nitrobenzene

-

3,5-bis(trifluoromethyl)benzylamine (as an example amine)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 1-fluoro-2-nitrobenzene and the amine in DMF.

-

Add potassium carbonate to the mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting N-substituted nitroaniline can be used in the next step without further purification if sufficiently pure.[10]

Step 2: Catalytic Hydrogenation

Materials:

-

N-substituted nitroaniline from Step 1

-

Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

Procedure:

-

Dissolve the N-substituted nitroaniline in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas and stir the mixture vigorously.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the desired diamine.[10]

Reactions of this compound

This compound is a versatile precursor for the synthesis of various heterocyclic compounds. The two adjacent amino groups can readily undergo condensation reactions with a variety of electrophiles.

Benzimidazole Synthesis

A common application of o-phenylenediamines is the synthesis of benzimidazoles, which are important scaffolds in medicinal chemistry.[11]

Reaction Principle: The reaction of this compound with an aldehyde or carboxylic acid (or its derivative) leads to the formation of a 1-(2-Fluorophenyl)-substituted benzimidazole. The reaction typically proceeds via the formation of a Schiff base intermediate followed by intramolecular cyclization and dehydration.

Experimental Protocol: Benzimidazole Synthesis from an Aldehyde

Materials:

-

This compound

-

An appropriate aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Sodium metabisulfite (optional, as a mild oxidizing agent)

Procedure:

-

Dissolve this compound and the aldehyde in ethanol.

-

Heat the mixture to reflux. In some cases, a mild oxidizing agent like sodium metabisulfite can be added to facilitate the cyclization.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

If necessary, the product can be further purified by recrystallization.

Solvent Selection and Rationale

The choice of solvent is critical for the success of these reactions. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature.

Table 2: Solvent Selection Guide

| Reaction Type | Recommended Solvents | Rationale |

| Buchwald-Hartwig Amination | Dioxane, Toluene, THF | Aprotic solvents with relatively high boiling points are preferred to facilitate the reaction at elevated temperatures.[5][6] Anhydrous conditions are crucial. |

| Ullmann Condensation | DMF, NMP, Nitrobenzene | High-boiling polar aprotic solvents are traditionally used for Ullmann reactions, which often require high temperatures.[8] |

| Nucleophilic Aromatic Substitution | DCM, DMF, Dioxane, THF | Non-nucleophilic aprotic solvents are ideal to avoid side reactions with the solvent. Dichloromethane (DCM) can lead to higher yields and cleaner reactions compared to nucleophilic solvents like ethanol.[12] |

| Benzimidazole Synthesis | Ethanol, Acetic Acid | Protic solvents that can facilitate proton transfer are often used. Acetic acid can act as both a solvent and a catalyst. |

Causality in Solvent Choice:

In a reported synthesis of a related compound, switching the solvent from ethanol (a protic, nucleophilic solvent) to dichloromethane (DCM, an aprotic, non-nucleophilic solvent) dramatically improved the yield from 51% to 96% and eliminated the formation of an ethoxy side product.[12] This highlights the importance of selecting a non-nucleophilic solvent when reacting a substrate with a good leaving group (like fluorine on an activated aromatic ring) with a nucleophile in the presence of a base. The use of ethanol led to a competing reaction where the ethoxide, formed by the deprotonation of ethanol by the base, acted as a nucleophile.

Data Visualization

Logical Workflow for Synthesis

Caption: General workflow for the synthesis and subsequent reaction of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

-

Wikipedia. Ullmann condensation. [Link]

-

MDPI. N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. [Link]

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

- Google Patents. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.

-

Wikipedia. o-Phenylenediamine. [Link]

-

RSC Publishing. Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]

-

PMC. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 12. N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of N1-(2-Fluorophenyl)benzene-1,2-diamine Synthesis

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N1-(2-Fluorophenyl)benzene-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging C-N bond formation. We provide in-depth troubleshooting advice and frequently asked questions to address common issues encountered during this synthesis, with a focus on the widely used Buchwald-Hartwig amination reaction.

Understanding the Core Synthesis: The Buchwald-Hartwig Amination

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene) and benzene-1,2-diamine. This transformation, known as the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[1][2]

The reaction proceeds through a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for effective troubleshooting.[3]

Caption: A simplified representation of the Pd-catalyzed Buchwald-Hartwig amination cycle.

The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. Following coordination of the amine and deprotonation by a base, the key C-N bond is formed via reductive elimination, which regenerates the Pd(0) catalyst.[3] Each step is a potential point of failure, which this guide will help you navigate.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your synthesis.

Q1: My reaction has stalled, showing low or no conversion of starting materials. What are the likely causes and how can I fix this?

This is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

A1: Potential Causes & Solutions

-

Inactive Catalyst System: The active Pd(0) species is sensitive to air and moisture.

-

Cause: The palladium precursor (e.g., Pd(OAc)₂) did not fully reduce to the active Pd(0) state, or the active catalyst was deactivated by oxygen. Pre-catalysts can also be compromised by improper storage.

-

Solution:

-

Use an Air-Stable Pre-catalyst: Employ modern, air-stable pre-catalysts (e.g., G3 or G4 palladacycles) that reliably generate the active Pd(0) species in solution.[4]

-

Ensure an Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques or a glovebox. Solvents must be thoroughly degassed by sparging with inert gas or through freeze-pump-thaw cycles.[5]

-

Check Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be prone to oxidation. Use fresh, high-purity ligands. The Pd:Ligand ratio is also critical; a 1:1 to 1:2 ratio is typical, but consult literature for your specific ligand.

-

-

-

Incorrect Base Selection or Stoichiometry: The base plays a crucial role in deprotonating the amine for the catalytic cycle.[6]

-

Cause: The base may be too weak to deprotonate the amine or may have poor solubility in the reaction solvent. Conversely, an overly strong base can cause degradation of substrates or ligands.

-

Solution:

-

Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice for amine couplings.[6]

-

Consider Alternatives for Sensitive Substrates: If your starting materials are sensitive to strong bases, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Note that these often require higher temperatures or longer reaction times.[6]

-

Ensure Sufficient Stoichiometry: Use at least 1.4-2.0 equivalents of the base to drive the reaction to completion.

-

-

-

Sub-Optimal Reaction Conditions: Temperature and solvent choice are critical for success.

-